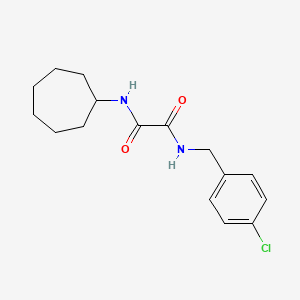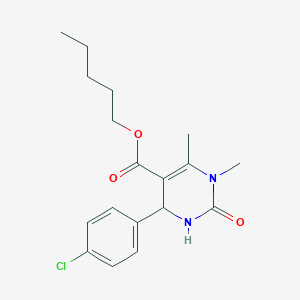
N-(4-chlorobenzyl)-N'-cycloheptylethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-N'-cycloheptylethanediamide, also known as CBE, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. CBE has been used to study the physiological and biochemical effects of endocannabinoids in various animal models.
作用機序
N-(4-chlorobenzyl)-N'-cycloheptylethanediamide is a potent inhibitor of FAAH, an enzyme that breaks down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, N-(4-chlorobenzyl)-N'-cycloheptylethanediamide increases the levels of endocannabinoids in the brain, which can activate cannabinoid receptors and produce a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-cycloheptylethanediamide has been shown to produce a variety of biochemical and physiological effects in animal models. It has been shown to have analgesic, anxiolytic, and antidepressant effects, as well as effects on food intake and energy metabolism. N-(4-chlorobenzyl)-N'-cycloheptylethanediamide has also been shown to reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
One advantage of using N-(4-chlorobenzyl)-N'-cycloheptylethanediamide in lab experiments is its potency as an FAAH inhibitor. This allows for smaller doses to be used, which can reduce the risk of side effects. However, N-(4-chlorobenzyl)-N'-cycloheptylethanediamide has been shown to have low selectivity for FAAH, which can lead to off-target effects. Additionally, N-(4-chlorobenzyl)-N'-cycloheptylethanediamide has a relatively short half-life in vivo, which can limit its usefulness in some experiments.
将来の方向性
There are several future directions for N-(4-chlorobenzyl)-N'-cycloheptylethanediamide research. One area of interest is the development of more selective FAAH inhibitors that can reduce off-target effects. Another area of interest is the investigation of the role of endocannabinoids in the regulation of inflammation and immune function. Additionally, N-(4-chlorobenzyl)-N'-cycloheptylethanediamide has been shown to have neuroprotective effects in animal models of neurological disorders, which could be an area of future research. Overall, N-(4-chlorobenzyl)-N'-cycloheptylethanediamide has shown promise as a tool for investigating the physiological and biochemical effects of endocannabinoids, and further research in this area could lead to new insights into the role of endocannabinoids in health and disease.
合成法
N-(4-chlorobenzyl)-N'-cycloheptylethanediamide can be synthesized by reacting 4-chlorobenzylamine with cycloheptylamine in the presence of ethyl chloroformate. The resulting product can be purified by recrystallization from ethanol to obtain a white solid with a melting point of 85-87°C.
科学的研究の応用
N-(4-chlorobenzyl)-N'-cycloheptylethanediamide has been used in various scientific research applications, including studies on pain, anxiety, depression, and addiction. It has been shown to increase levels of endocannabinoids in the brain, which can have analgesic and anxiolytic effects. N-(4-chlorobenzyl)-N'-cycloheptylethanediamide has also been used to investigate the role of endocannabinoids in the regulation of food intake and energy metabolism.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-cycloheptyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c17-13-9-7-12(8-10-13)11-18-15(20)16(21)19-14-5-3-1-2-4-6-14/h7-10,14H,1-6,11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRPISPTENGTCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6799870 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-methyl-1H-indol-3-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5059233.png)
![ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5059238.png)
![2-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5059240.png)
![3-[(4-fluorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5059247.png)
![2-[(4-methylphenyl)amino]-2-oxoethyl (benzoylthio)acetate](/img/structure/B5059249.png)
![5-({[2-(trifluoromethyl)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5059256.png)
![1-[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B5059262.png)
![4-methoxy-N-(1-{1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5059271.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5059277.png)
![2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5059289.png)
![1-cyclohexyl-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5059295.png)
![5-{[5-(4-morpholinyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5059304.png)

![N-ethyl-3-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-furamide](/img/structure/B5059319.png)